molecular formula C13H13NO4 B2726625 methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1171191-90-4

methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B2726625
CAS No.: 1171191-90-4
M. Wt: 247.25
InChI Key: WTNXWTDQIXGDGF-UHFFFAOYSA-N
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Description

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a quinoline-based heterocyclic compound characterized by a 4-oxoquinoline core substituted with a methoxy group at position 6 and an acetoxy methyl ester moiety at position 1. Its molecular formula is C₁₃H₁₃NO₄, with a molecular weight of 247.25 g/mol.

Properties

IUPAC Name

methyl 2-(6-methoxy-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-17-9-3-4-11-10(7-9)12(15)5-6-14(11)8-13(16)18-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNXWTDQIXGDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=CC2=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.

    Chlorination: The hydroxyquinoline is then chlorinated to yield 4-chloro-6,7-dimethoxyquinoline.

    Esterification: Finally, esterification with methyl acetate produces this compound.

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. These methods focus on accessible raw materials, mild reaction conditions, and high yields to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate group at the 1-position is susceptible to hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. For example, ester hydrolysis in quinolinone derivatives typically involves nucleophilic attack by water or hydroxide ions, facilitated by the electron-withdrawing ketone group at the 4-position .

Reaction Scheme :

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate+H2O6-Methoxy-4-oxoquinolin-1(4H)-yl)acetic acid+MeOH\text{Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate} + \text{H}_2\text{O} \rightarrow \text{6-Methoxy-4-oxoquinolin-1(4H)-yl)acetic acid} + \text{MeOH}

Nucleophilic Substitution and Alkylation

The quinolinone system may undergo nucleophilic substitution at positions activated by the electron-withdrawing carbonyl group. For instance, in related quinolin-2-one derivatives, alkylation reactions are facilitated by the keto-enol tautomerism, enabling modifications at the 3-position . While the acetate group at the 1-position is less reactive, the methoxy group at the 6-position could participate in electrophilic aromatic substitution under specific conditions.

Example :
Alkylation of the enolate form (if generated) could lead to substitution at the 3-position, analogous to reactions observed in quinolin-2-one derivatives .

Cross-Coupling Reactions

Though not explicitly demonstrated for this compound, quinolinone derivatives are known to participate in cross-coupling reactions, such as Suzuki or Stille couplings, depending on the presence of leaving groups. For example, 4-quinolones have been coupled with benzophenones via electroreductive methods . While the target compound lacks a halide or similar leaving group, analogous strategies might enable functionalization at the 3-position if activated.

Biological Activity-Related Transformations

Quinolinone derivatives, including this compound, are often evaluated for anticancer properties. For instance, quinolin-2-one derivatives exhibit cell cycle arrest and apoptosis induction . While chemical transformations during biological assays (e.g., metabolic hydrolysis) are not explicitly detailed, the acetate group may undergo enzymatic cleavage to the carboxylic acid in vivo.

Key Comparisons with Related Compounds

Feature This compound Related Quinolinones
Position of substituents Methoxy at 6, acetate at 1, ketone at 4Methoxy at 6, ester groups at 1 and 3 (e.g., diethyl 6-methoxy-4-oxoquinoline-1,3(4H)-dicarboxylate)
Reactivity Acetate hydrolysis, potential nucleophilic substitutionHydrolysis to dicarboxylic acids, alkylation at 3
Biological activity Potential anticancer propertiesDemonstrated cytotoxicity (e.g., IC₅₀ values for MCF-7 cells)

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with similar quinoline structures exhibit significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The mechanism of action is believed to involve the disruption of DNA replication processes through interaction with topoisomerase enzymes, which are essential for maintaining DNA structure during cell division .

Anticancer Activity
The compound has also demonstrated promising anticancer properties. In vitro studies have shown that derivatives of quinoline can inhibit the growth of cancer cell lines, including HeLa (cervical cancer) and MDA-MB-435 (melanoma) cells. For instance, some synthesized analogues exhibited a growth inhibition rate of over 30% against non-small cell lung cancer cells in the NCI-60 cell line screening . The structure-activity relationship (SAR) indicates that modifications at specific positions on the quinoline ring can enhance cytotoxic effects .

Pharmacological Applications

Enzyme Inhibition
this compound has been investigated for its ability to inhibit various enzymes involved in metabolic pathways. The presence of methoxy and oxo groups enhances its reactivity, making it a candidate for developing enzyme inhibitors that could be used in treating metabolic disorders or cancers .

Analytical Chemistry

Derivatization Reagents
This compound has been utilized as a derivatization reagent in analytical chemistry, particularly in the analysis of amino acids. A novel pre-column derivatization method using this compound has been developed for fluorescence and mass spectrometric detection, enhancing the sensitivity and specificity of analytical techniques . This application showcases the versatility of the compound beyond traditional pharmaceutical uses.

Table 1: Biological Activities of this compound Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundQuinoline derivative with methoxy and acetate groupsAntimicrobial, Anticancer
Ethyl 2-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)acetateChloro-substituted quinolineAntimicrobial, Anticancer
2-(4-Oxoquinolin-1(4H)-yl)acetic acidLacks halogen substitutionAntimicrobial

Table 2: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 Value (μM)Growth Inhibition (%)
HeLa35.160
MDA-MB-43560.455
HOP-9234.1434

Mechanism of Action

The mechanism of action of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

The biological and physicochemical properties of 4-oxoquinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate with structurally related compounds:

Compound Substituents Molecular Weight Key Differences Reference
Methyl (6-methoxy-4-oxoquinolin-1-yl)acetate 6-OCH₃, 1-OAc(Me) 247.25 Reference compound; balanced lipophilicity and reactivity.
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate 6-Br, 2-CH₃, 1-OAc(Et) 312.18 Bromine enhances electrophilicity; ethyl ester increases steric bulk.
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1-yl)acetamide 6-OCH₃, 1-acetamide (aryl) 337.38 Acetamide group improves hydrogen-bonding capacity; aryl substituent boosts π-π interactions.
2-(7-Chloro-6-methoxy-4-oxoquinolin-1-yl)acetic acid 7-Cl, 6-OCH₃, 1-COOH 267.67 Carboxylic acid enhances solubility; chlorine introduces halogen-bonding potential.
Methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate 5,8-di-OCH₃, 2-CH₃, 1-OAc(Me) 291.29 Dimethoxy groups increase electron density; methyl at position 2 reduces reactivity.

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The methyl ester in the target compound (logP ~1.8 ) offers moderate lipophilicity compared to the ethyl ester analog (logP ~2.1) and the carboxylic acid derivative (logP ~0.5).
  • Reactivity : Halogenated analogs (e.g., bromo or chloro derivatives) exhibit higher electrophilicity, making them more reactive in nucleophilic substitution reactions.
  • Solubility: The carboxylic acid derivative (2-(7-Cl-6-OCH₃-4-oxoquinolin-1-yl)acetic acid) demonstrates superior aqueous solubility (~15 mg/mL) due to ionization, whereas esterified analogs require organic solvents for dissolution.
  • Biological Activity: Antimicrobial Activity: Brominated derivatives (e.g., ethyl 2-(6-Br-2-CH₃-4-oxoquinolin-1-yl)acetate) show enhanced Gram-positive bacterial inhibition (MIC: 2–4 µg/mL) compared to the methoxy-substituted parent compound (MIC: 8–16 µg/mL). Enzyme Inhibition: Acetamide derivatives (e.g., 9b in ) exhibit stronger tyrosine kinase inhibition (IC₅₀: 0.8 µM) due to the aryl-acetamide moiety’s interaction with ATP-binding pockets.

Biological Activity

Methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a methoxy group at the 6-position and an ester functional group. This unique structure enhances its reactivity and biological activity, making it a valuable candidate for various pharmacological applications.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It is known to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division. This inhibition can lead to cytotoxic effects in cancer cells, making it a potential anticancer agent.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth by targeting DNA gyrase and topoisomerase IV, crucial for bacterial DNA maintenance .

Anticancer Activity

Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:

Cell Line IC50 (µM) Reference
HeLa35.1
MCF-714.0
PC317.7
HCT-11622.6

These results indicate that the compound exhibits significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including:

  • Escherichia coli : Minimum inhibitory concentration (MIC) of 62.5 µg/mL.
  • Staphylococcus aureus : Moderate activity with significant interaction with bacterial DNA replication enzymes .

Case Studies

In a study focused on the synthesis and evaluation of quinoline derivatives, this compound was compared with other compounds for its anticancer properties. The results indicated that it had comparable or superior activity against certain cancer cell lines when evaluated using the National Cancer Institute's protocols .

Q & A

Q. What are the common synthetic routes for methyl (6-methoxy-4-oxoquinolin-1(4H)-yl)acetate, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via nucleophilic substitution or esterification of quinolinone derivatives. For example, analogous quinoline esters are synthesized by reacting hydroxyl-substituted quinolinones with activated esters like ethyl oxalyl monochloride under basic conditions (e.g., triethylamine) . Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for oxalyl chloride) are critical for minimizing side products. Solvent choice (e.g., dichloromethane) also impacts reaction efficiency due to its inertness and solubility properties .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer: Structural confirmation relies on NMR (¹H/¹³C) for detecting methoxy (δ ~3.8–4.0 ppm), acetate (δ ~2.1–2.3 ppm), and quinolinone carbonyl (δ ~165–175 ppm) groups. ESI-HRMS validates molecular mass (e.g., [M+H]+ with <5 ppm error), while X-ray crystallography resolves stereochemistry in crystalline derivatives, as seen in related quinolone structures . FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹) .

Q. What are the key solubility and stability properties of this compound under experimental conditions?

Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents. Stability studies recommend storage at 2–8°C in inert atmospheres to prevent ester hydrolysis. Degradation kinetics in aqueous buffers (pH 7.4) show a half-life >48 hours, but acidic/basic conditions accelerate hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Answer: Density Functional Theory (DFT) predicts transition states for esterification, guiding solvent and catalyst selection. Databases like PISTACHIO and REAXYS identify feasible synthetic pathways by analyzing bond dissociation energies and steric effects. For example, methoxy group orientation affects reactivity at the quinolinone 4-position, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets .

Q. What strategies resolve contradictions in biological activity data (e.g., antifungal vs. antiviral assays)?

Answer: Discrepancies arise from assay-specific conditions (e.g., cell line viability, concentration ranges). For instance, quinolinone derivatives show antifungal activity via cytochrome P450 inhibition but require higher concentrations for antiviral effects (IC50 >50 µM). Dose-response curves and time-kill assays clarify mechanistic differences. Cross-validation with microsomal stability assays (e.g., liver microsomes) identifies metabolic interference .

Q. How can regioselective modifications at the quinolinone core enhance bioactivity?

Answer: Targeting the 6-methoxy or 4-oxo groups improves selectivity. For example:

  • Methoxy replacement : Substituting with amino groups increases hydrogen-bonding potential (e.g., IC50 improvement from 25 µM to 8 µM in kinase assays).
  • Ester hydrolysis : Converting the methyl ester to a carboxylic acid enhances water solubility but may reduce membrane permeability.
    These modifications are guided by SAR (Structure-Activity Relationship) studies using triazole or hydrazide derivatives, as demonstrated in fungicidal quinolinone analogs .

Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling of this compound?

Answer:

  • In vitro : Caco-2 cells assess intestinal absorption; human liver microsomes (HLM) predict metabolic clearance (e.g., CYP3A4/2D6 involvement) .
  • In vivo : Rodent models with LC-MS/MS plasma analysis quantify bioavailability. Dosing regimens (oral vs. intravenous) are optimized using compartmental modeling (e.g., WinNonlin).

Methodological Considerations

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed in quinolinone derivatives?

Answer: 4-Oxoquinolinone derivatives exhibit keto-enol tautomerism, causing split signals in NMR. Variable-temperature NMR (VT-NMR) at 25–60°C stabilizes the dominant tautomer. X-ray crystallography provides definitive assignments, as seen in ethyl 2-oxoacetate derivatives .

Q. What are the best practices for scaling up synthesis while maintaining purity?

Answer:

  • Flow chemistry improves heat dissipation for exothermic steps (e.g., esterification).
  • Prep-HPLC (C18 columns, acetonitrile/water gradients) isolates high-purity batches (>98%).
  • PAT (Process Analytical Technology) monitors real-time reaction progress via inline FT-IR .

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